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Compound of Interest

Compound Name: Reversan

Cat. No.: B135888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reversan, a selective and non-toxic inhibitor of

Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp), with other

multidrug resistance (MDR) inhibitors. The information presented herein is supported by

experimental data to aid in the evaluation of its potential in overcoming cancer

chemoresistance.

Executive Summary
Multidrug resistance remains a significant hurdle in cancer chemotherapy. A primary

mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters

like P-gp and MRP1, which actively efflux chemotherapeutic agents from cancer cells.

Reversan has emerged as a promising MDR inhibitor, demonstrating the ability to restore

cancer cell sensitivity to conventional anticancer drugs. This guide details its performance in

comparison to other MDR inhibitors, focusing on its efficacy in reversing resistance to common

chemotherapeutics such as doxorubicin, vincristine, and etoposide.

Comparative Efficacy of Reversan and Other MDR
Inhibitors
Reversan has been shown to effectively sensitize MRP1-overexpressing cancer cells to

various chemotherapeutic agents. A key study demonstrated that in MCF7/VP cells, which
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overexpress MRP1, Reversan (also referred to as CBLC4H10) significantly increased the

cytotoxicity of doxorubicin, vincristine, and etoposide.[1]

The efficacy of Reversan in sensitizing these cells was notably higher than that of the first-

generation P-gp inhibitor verapamil for all three drugs.[1] Specifically, Reversan produced a

14.6-fold sensitization to vincristine, compared to an 8.9-fold sensitization by verapamil.[1] For

etoposide, Reversan induced an 11.6-fold sensitization, while verapamil resulted in a 2.7-fold

increase.[1]

Furthermore, in comparison to a panel of other MDR modulators, Reversan was found to be 6-

8 times more potent in increasing etoposide sensitivity in MCF7/VP cells.[2] Importantly, in

preclinical in vivo models, Reversan did not exhibit the toxicity associated with older MDR

inhibitors like cyclosporin A when used in combination with vincristine.[1][2]

Table 1: Fold Sensitization of MRP1-Overexpressing MCF7/VP Cells to Chemotherapeutic

Agents

MDR Inhibitor Concentration Doxorubicin Vincristine Etoposide

Reversan

(CBLC4H10)
5 µM 3.8-fold 14.6-fold 11.6-fold

Verapamil 5 µM 2.5-fold 8.9-fold 2.7-fold

Data sourced from Burkhart et al., 2009.[1] Fold sensitization is calculated as (IC50 of drug

alone) / (IC50 of drug + 5µM inhibitor).

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate

the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of

chemotherapeutic agents in the presence and absence of MDR inhibitors.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://www.researchgate.net/publication/51205411_Calcein_assay_A_high-throughput_method_to_assess_P-gp_inhibition
https://www.benchchem.com/product/b135888?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.researchgate.net/publication/51205411_Calcein_assay_A_high-throughput_method_to_assess_P-gp_inhibition
https://pmc.ncbi.nlm.nih.gov/articles/PMC2746061/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines (e.g., MRP1-overexpressing MCF7/VP, P-gp-overexpressing NCI/ADR-

RES)

Complete cell culture medium

96-well plates

Chemotherapeutic agents (e.g., doxorubicin, vincristine, etoposide)

MDR inhibitors (e.g., Reversan, verapamil, tariquidar)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours to allow for attachment.

Prepare serial dilutions of the chemotherapeutic agent, both alone and in combination with a

fixed concentration of the MDR inhibitor (e.g., 5 µM Reversan).

Remove the culture medium from the wells and add 100 µL of the drug solutions. Include

wells with medium alone as a negative control and wells with the MDR inhibitor alone to

assess its intrinsic cytotoxicity.

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium containing MTT and add 150 µL of the solubilization solution to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control cells and plot the

results against the drug concentration to determine the IC50 values.

The fold sensitization (or reversal fold) is calculated as the ratio of the IC50 of the

chemotherapeutic agent alone to the IC50 in the presence of the MDR inhibitor.

Drug Efflux Assay (Rhodamine 123 or Calcein-AM
Assay)
This assay measures the ability of an MDR inhibitor to block the efflux of fluorescent substrates

from cancer cells overexpressing P-gp or MRP1.

Materials:

MDR-overexpressing and parental (sensitive) cell lines

Fluorescent substrate: Rhodamine 123 (for P-gp) or Calcein-AM (for P-gp and MRP1)

MDR inhibitors

Flow cytometer or fluorescence plate reader

Ice-cold PBS

Procedure (using Rhodamine 123):

Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

Pre-incubate the cells with the MDR inhibitor at the desired concentration for 30 minutes at

37°C.

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for a further 30-60

minutes at 37°C.

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate

at 37°C to allow for efflux.
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At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension,

wash with ice-cold PBS, and keep on ice.

Analyze the intracellular fluorescence of the cells using a flow cytometer.

Inhibition of efflux is indicated by a higher intracellular fluorescence in the cells treated with

the MDR inhibitor compared to the untreated control.

Signaling Pathways and Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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